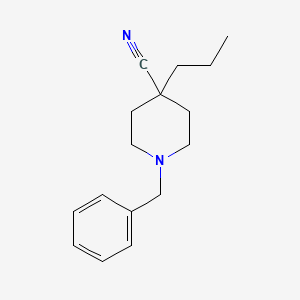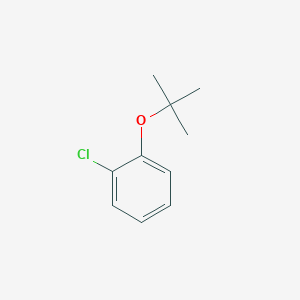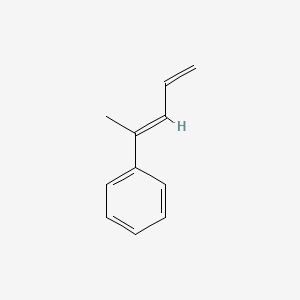
(1-Methylbuta-1,3-dienyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methylbuta-1,3-dienyl)benzene, also known as [(1E)-3-methylbuta-1,3-dienyl]benzene, is an organic compound with the molecular formula C11H12. It is a derivative of benzene with a 1-methylbuta-1,3-dienyl group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylbuta-1,3-dienyl)benzene can be achieved through several methods. One common approach involves the reaction of benzyl chloride with 1,3-butadiene in the presence of a catalyst such as palladium. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C .
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared by reacting magnesium with 1-bromo-3-methylbutadiene. This reagent is then reacted with benzaldehyde to form this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. These processes utilize catalysts such as palladium or nickel to facilitate the reaction between benzyl chloride and 1,3-butadiene. The reaction is typically carried out in a continuous flow reactor to ensure high yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methylbuta-1,3-dienyl)benzene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts is typically used for reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(1-Methylbuta-1,3-dienyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1-Methylbuta-1,3-dienyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it can undergo metabolic transformations to produce reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene: Similar to (1-Methylbuta-1,3-dienyl)benzene but lacks the additional methyl group on the diene moiety.
1,3-Butadiene: A simpler diene without the benzene ring.
Isoprene: Another diene with a different substitution pattern.
Uniqueness
This compound is unique due to its combination of a benzene ring with a 1-methylbuta-1,3-dienyl group.
Eigenschaften
Molekularformel |
C11H12 |
|---|---|
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
[(2E)-penta-2,4-dien-2-yl]benzene |
InChI |
InChI=1S/C11H12/c1-3-7-10(2)11-8-5-4-6-9-11/h3-9H,1H2,2H3/b10-7+ |
InChI-Schlüssel |
HETLRQLNJZNYFU-JXMROGBWSA-N |
Isomerische SMILES |
C/C(=C\C=C)/C1=CC=CC=C1 |
Kanonische SMILES |
CC(=CC=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-[1-(tert-butoxycarbonyl)piperazin-4-yl]-5-chloronicotinate](/img/structure/B13983687.png)

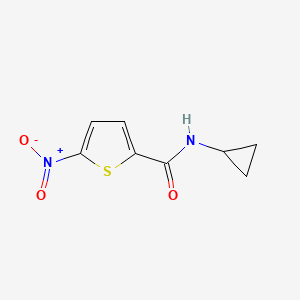
![tert-Butyl 2-(5-bromo-1,3,4-thiadiazol-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13983710.png)
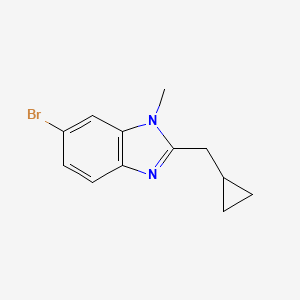
![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
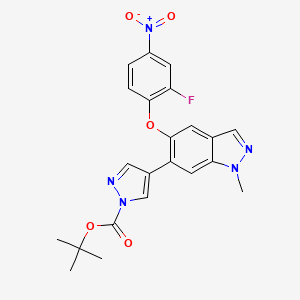
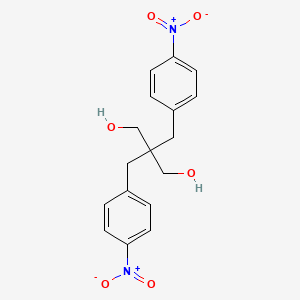
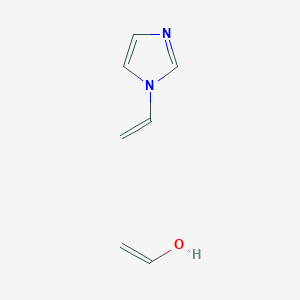


![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
